molecular formula C20H27NO6 B12421235 3-Hydroxy Tolperisone-d10 (maleate)

3-Hydroxy Tolperisone-d10 (maleate)

Cat. No.: B12421235
M. Wt: 387.5 g/mol
InChI Key: LBIPWJFYYZEVQC-UTVKXZGFSA-N
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Description

3-Hydroxy Tolperisone-d10 (maleate) is a deuterium-labeled derivative of 3-Hydroxy Tolperisone maleate. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound has a molecular formula of C20H17D10NO6 and a molecular weight of 387.49 .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy Tolperisone-d10 (maleate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

3-Hydroxy Tolperisone-d10 (maleate) is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-Hydroxy Tolperisone-d10 (maleate) is similar to that of tolperisone. It acts as a centrally acting muscle relaxant by blocking sodium and calcium channels. This inhibition reduces the excitability of neurons, leading to muscle relaxation. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy Tolperisone-d10 (maleate) is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and NMR spectroscopy. The deuterium atoms provide distinct signals that help in the detailed analysis of metabolic pathways and molecular interactions .

Properties

Molecular Formula

C20H27NO6

Molecular Weight

387.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(3-hydroxy-4-methylphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C16H23NO2.C4H4O4/c1-12-6-7-14(10-15(12)18)16(19)13(2)11-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h6-7,10,13,18H,3-5,8-9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D2,4D2,5D2,8D2,9D2;

InChI Key

LBIPWJFYYZEVQC-UTVKXZGFSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC(=C(C=C2)C)O)([2H])[2H])([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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